1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which exhibit diverse biological activities. It features a fused pyrazolo[3,4-d]pyrimidine ring system with a chloro-substituted phenyl group and diethylamine side chains. The compound’s structure is as follows:
Structure: C14H16ClN5
!Compound Structure
Preparation Methods
The synthetic routes for this compound involve cyclization reactions. Here are the key steps:
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Synthesis: : The compound can be synthesized via cyclization of appropriate precursors. For example, starting from 5-chloro-2-methylbenzoyl chloride and diethylamine, the pyrazolo[3,4-d]pyrimidine core can be formed.
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Reaction Conditions: : The cyclization typically occurs under reflux conditions using a suitable solvent (e.g., acetonitrile or dimethylformamide) and a base (e.g., triethylamine).
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Industrial Production: : While industrial-scale production methods may vary, the synthesis can be scaled up using batch or continuous-flow processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for designing novel heterocyclic compounds.
Biology: Researchers explore its potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Medicine: Investigations focus on its anticancer properties, especially against CDK2 (cyclin-dependent kinase 2).
Industry: The compound’s derivatives find applications in drug discovery and materials science.
Mechanism of Action
- The compound likely inhibits CDK2 by binding to its active site, disrupting cell cycle progression.
- Molecular targets include CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Uniqueness: Its pyrazolo[3,4-d]pyrimidine scaffold distinguishes it from other kinase inhibitors.
Similar Compounds: Related compounds include pyrazolo[3,4-d]pyrimidine derivatives and structurally analogous kinase inhibitors.
Properties
Molecular Formula |
C16H18ClN5 |
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Molecular Weight |
315.80 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)14-8-12(17)7-6-11(14)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
HIHODKVOJUEGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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